

# Crystal Structure Analysis of Ammonium Tetrathiotungstate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **ammonium tetrathiotungstate**, [(NH<sub>4</sub>)<sub>2</sub>WS<sub>4</sub>]. The document details the crystallographic data, molecular geometry, and the experimental protocols for its synthesis and structural determination, making it an essential resource for researchers in materials science, catalysis, and drug development.

## **Crystallographic Data**

The crystal structure of **ammonium tetrathiotungstate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system and is isostructural with  $\beta$ -potassium sulfate.[1] The crystallographic data are summarized in the table below.



Parameter	Value
Chemical Formula	(NH <sub>4</sub> ) <sub>2</sub> WS <sub>4</sub>
Formula Weight	348.19 g/mol
Crystal System	Orthorhombic
Space Group	Pnam (No. 62)
Unit Cell Dimensions	a = 9.52(2) Å, b = 12.33(2) Å, c = 7.01(1) Å
Unit Cell Volume	822.1 Å <sup>3</sup>
Z (Molecules per unit cell)	4
Calculated Density	2.807 g/cm <sup>3</sup>
Measured Density	2.76 g/cm <sup>3</sup>
Radiation	Cu Kα (λ = 1.5418 Å)
Mean W-S Bond Length	2.17 Å

# **Molecular Geometry**

The tetrathiotungstate anion ([WS<sub>4</sub>]<sup>2-</sup>) adopts a tetrahedral geometry with the tungsten atom at the center coordinated to four sulfur atoms. The ammonium cations ([NH<sub>4</sub>]<sup>+</sup>) are situated in the crystal lattice, participating in hydrogen bonding with the sulfur atoms of the tetrathiotungstate anions.

Bond/Angle	Value
Bond Lengths (Å)	
W–S (mean)	2.17
Bond Angles (°)	
S-W-S	~109.5

# **Experimental Protocols**



## **Synthesis of Ammonium Tetrathiotungstate Crystals**

Several methods for the synthesis of **ammonium tetrathiotungstate** have been reported. A common laboratory-scale preparation involves the reaction of a tungsten source with a sulfurizing agent in an aqueous ammonia solution.

## Method 1: From Tungstic Acid[1]

- Dissolve tungstic acid (H<sub>2</sub>WO<sub>4</sub>) in a concentrated ammonia solution.
- Saturate the solution with hydrogen sulfide (H<sub>2</sub>S) gas. The solution will turn from colorless to yellow, then to a deep orange-red, indicating the formation of the tetrathiotungstate anion.
- Allow the solution to cool slowly to facilitate the crystallization of ammonium tetrathiotungstate.
- Collect the resulting orange-red crystals by filtration.
- Wash the crystals with a small amount of cold water and then with ethanol.
- · Dry the crystals under vacuum.

#### Method 2: From Ammonium Metatungstate

- Dissolve ammonium metatungstate ((NH<sub>4</sub>)<sub>6</sub>W<sub>7</sub>O<sub>24</sub>·6H<sub>2</sub>O) in distilled water.
- Add a stoichiometric amount of ammonium sulfide ((NH<sub>4</sub>)<sub>2</sub>S) solution.
- Heat the mixture gently to promote the reaction.
- Cool the solution slowly to induce crystallization.
- Isolate and purify the crystals as described in Method 1.

## **Single-Crystal X-ray Diffraction Analysis**

The determination of the crystal structure of **ammonium tetrathiotungstate** is performed using single-crystal X-ray diffraction.

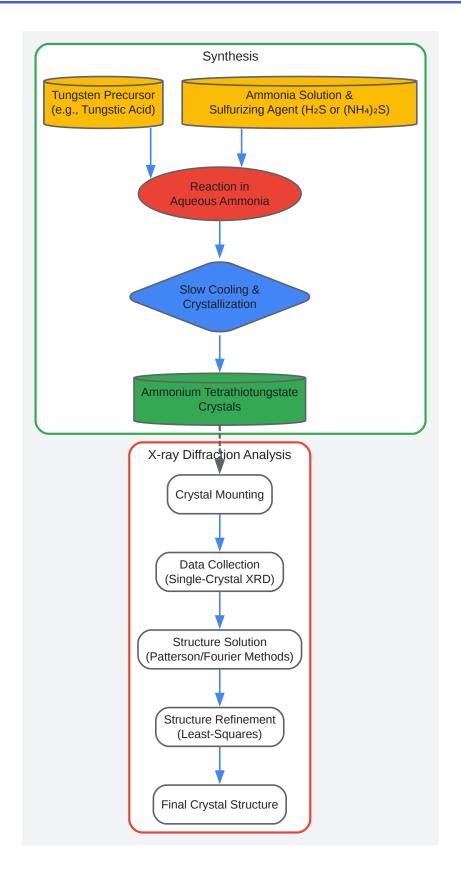


- Crystal Mounting: A suitable single crystal of ammonium tetrathiotungstate is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction
  data are collected at a controlled temperature, typically room temperature or a low
  temperature to reduce thermal vibrations. Oscillation photographs are often taken to
  determine the unit cell parameters and space group.
- Structure Solution and Refinement: The collected diffraction data are processed to determine
  the crystal structure. The positions of the heavy atoms (tungsten and sulfur) can be
  determined using Patterson methods, and the lighter atoms (nitrogen and hydrogen) can be
  located from difference Fourier maps. The structural model is then refined using leastsquares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

## **Visualizations**

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the coordination environment within the **ammonium tetrathiotungstate** crystal.





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Caption: Experimental workflow for the synthesis and crystal structure analysis of **ammonium tetrathiotungstate**.



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Caption: Coordination environment in **ammonium tetrathiotungstate**, showing the tetrahedral [WS<sub>4</sub>]<sup>2-</sup> anion and its interaction with [NH<sub>4</sub>]<sup>+</sup> cations via hydrogen bonding.

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## References

- 1. Ammonium tetrathiotungstate Wikipedia [en.wikipedia.org]
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